molecular formula C16H9Cl5N2O4 B4578786 N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide

N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide

Cat. No. B4578786
M. Wt: 470.5 g/mol
InChI Key: RSHQKCOHNCONKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" often involves intricate procedures that aim to incorporate specific functional groups, enhancing the compound's reactivity and utility. Studies have demonstrated efficient procedures for synthesizing benzamides with dichloroethyl and amino groups, indicating the versatility and complexity of these synthesis processes (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction. These studies provide valuable insights into the compound's conformation, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for understanding the compound's chemical behavior (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide compounds engage in various chemical reactions, showcasing their reactivity and potential for further modification. For instance, the synthesis of N-thioacyl 1,3-amino alcohols via the ring-opening of oxiranes demonstrates the adaptability of benzamide derivatives in synthesizing complex molecules (Murai et al., 2005).

Physical Properties Analysis

The physical properties of "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through crystalline structure analysis, which reveals the compound's stability and potential interactions (Sharma et al., 2016).

Scientific Research Applications

Herbicidal Activity

Compounds resembling the structure of "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" have been reported to exhibit herbicidal activity. For instance, benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide are herbicidally active against annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Antineoplastic Activity

Benzamide derivatives have been explored for their antineoplastic properties. Research indicates that benzamides conjugated with alkylating cytostatics demonstrate enhanced toxicity against melanoma cells compared to the parent compound, chlorambucil. This suggests a promising approach for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Material Science Applications

In material science, benzamide-based compounds have been used as condensing agents for the synthesis of polyamides and other polymers. For example, N,N'-Carbonyldi[1,2-benzisoxazol-3(2H)-one] has proven useful for the preparation of amides, esters, and dipeptides under mild conditions, facilitating the synthesis of advanced materials (Ueda, Oikawa, Kawaharasaki, & Imai, 1983).

Antimicrobial and Antifungal Applications

While specific studies directly related to "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" were not identified, benzamide derivatives have been explored for their antimicrobial and antifungal properties, indicating potential for the development of new therapeutic agents.

Environmental Science

Some benzamide derivatives are being studied for their impact on mosquito development, offering a potential avenue for controlling vector populations without the extensive environmental impact associated with classical insecticides (Schaefer, Miura, Wilder, & Mulligan, 1978).

properties

IUPAC Name

N-[[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl5N2O4/c17-9-6-11-12(7-10(9)18)27-16(26-11,15(19,20)21)23-14(25)22-13(24)8-4-2-1-3-5-8/h1-7H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQKCOHNCONKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-N'-(5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
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N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide

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